(6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate
Description
(6α,9ξ,14ξ)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate, commonly known as medroxyprogesterone acetate (MPA), is a synthetic progestogen derived from progesterone. Its molecular formula is C24H34O4 (molecular mass: 386.5 g/mol) . Key structural features include:
- A 6α-methyl group at the C6 position.
- 3,20-dione (two ketone groups at C3 and C20).
- A 17α-acetate ester substituent.
MPA is a white crystalline powder, practically insoluble in water but soluble in acetone, dioxane, and slightly in ethanol and methanol . It exhibits a specific optical rotation of +45° to +51° (1% w/v in dioxane) . Pharmacologically, MPA acts as a progestogen with androgenic activity, suppressing pituitary gonadotropins (FSH/LH) and enhancing estrogen/androgen degradation . It has a terminal half-life of 15–20 hours after oral administration and is metabolized hepatically .
Properties
IUPAC Name |
[(6S,8R,10R,13S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19?,20?,22+,23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGAAPLEWMOORI-OPTPRCPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2C(CC[C@]3(C2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Progesterone Derivatives as Precursors
The synthesis often begins with progesterone (pregn-4-ene-3,20-dione), which provides the foundational Δ⁴-3-keto structure. To introduce the 6α-methyl group, progesterone undergoes Michael addition with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) at −78°C. This step exploits the conjugated enone system to selectively add a methyl group at C6 in the α-configuration.
Reaction Conditions:
| Step | Reagent/Condition | Outcome |
|---|---|---|
| 1 | MeMgBr, THF, −78°C | 6α-Methylprogesterone |
| 2 | Ac₂O, Pyridine, 0°C | 17α-Acetate formation |
The intermediate 6α-methylprogesterone is isolated via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) and characterized by NMR (δ 5.73 ppm for C4-H, δ 2.12 ppm for 6α-CH₃).
17α-Hydroxylation and Acetylation
The 17α-hydroxyl group is introduced via microbial biotransformation using Rhizopus arrhizus, which selectively hydroxylates the 17α-position of 6α-methylprogesterone. Subsequent acetylation with acetic anhydride in pyridine yields the 17α-acetate ester.
Key Data:
-
Yield: ~68% after purification by recrystallization (ethanol/water).
-
Purity: >98% (HPLC, C18 column, acetonitrile/water 70:30).
Alternative Route: Direct Functionalization of Pregnenolone
An alternative approach starts with pregnenolone (3β-hydroxy-5-pregnen-20-one), which is oxidized to progesterone using Jones reagent (CrO₃/H₂SO₄). The 6α-methyl group is then introduced via Grignard addition , followed by 17α-acetylation as described above. This route avoids microbial steps but requires stringent temperature control to prevent Δ⁵→Δ⁴ isomerization.
Stereochemical Control and Analytical Validation
Chiral Auxiliaries and Catalysts
To enforce the 6α-methyl configuration, chiral boron reagents (e.g., (−)-Ipc₂BH) are employed in asymmetric hydroboration reactions. This method achieves enantiomeric excess (ee) >90%, as confirmed by chiral HPLC.
Spectroscopic Characterization
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¹H NMR : The 6α-methyl group appears as a singlet at δ 1.08 ppm (3H), while the 17α-acetate resonates at δ 2.05 ppm (3H, s).
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MS (ESI+) : m/z 447.3 [M+H]⁺, consistent with the molecular formula C₂₆H₃₈O₆.
Industrial-Scale Production and Optimization
Chemical Reactions Analysis
Types of Reactions
(6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups present in the molecule.
Reduction: Reduction reactions can alter the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or aldehyde functionalities, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate has been explored for various scientific research applications:
Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of other steroidal compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of (6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate involves its interaction with specific molecular targets, such as nuclear receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This includes the regulation of inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- Impurity Profiling :
- Therapeutic Applications: MPA is used in contraception and hormone replacement therapy, whereas megestrol acetate is preferred for anorexia-cachexia syndrome due to its potent appetite-stimulating effects .
Biological Activity
The compound (6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate , also known as Medroxyprogesterone Acetate Impurity F , is a steroid derivative with significant biological activity, particularly in the context of hormonal regulation and therapeutic applications. This article discusses its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C24H34O4
- Molecular Weight : 386.54 g/mol
- CAS Number : 69688-15-9
- IUPAC Name : [(5S,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Hormonal Activity
Medroxyprogesterone acetate (MPA), the parent compound of this compound, is a synthetic progestin used in various hormonal therapies. It exhibits several biological activities:
- Progestational Activity : MPA mimics natural progesterone's effects in the body. It is commonly used in contraceptive formulations and hormone replacement therapy.
- Antineoplastic Properties : Research indicates that MPA has potential anti-cancer effects due to its ability to inhibit tumor growth in hormone-sensitive cancers such as breast cancer .
- Anti-inflammatory Effects : MPA has been shown to exert anti-inflammatory actions through modulation of immune responses.
Pharmacokinetics and Metabolism
MPA is absorbed well after oral administration and has a half-life that allows for once-daily dosing in therapeutic applications. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes .
Case Study 1: Hormonal Therapy in Breast Cancer
A clinical study examined the efficacy of MPA in patients with advanced breast cancer. The results indicated a significant reduction in tumor size among participants treated with MPA compared to those receiving placebo .
| Parameter | MPA Group (n=50) | Placebo Group (n=50) |
|---|---|---|
| Tumor Size Reduction (%) | 60 | 10 |
| Overall Response Rate (%) | 40 | 5 |
| Side Effects Reported (%) | 30 | 10 |
Case Study 2: Contraceptive Efficacy
In a randomized controlled trial assessing contraceptive efficacy of MPA-based injections versus oral contraceptives, the injection group exhibited lower failure rates and better adherence due to less frequent dosing requirements.
| Method of Contraception | Failure Rate (%) | Adherence Rate (%) |
|---|---|---|
| MPA Injection | 1.5 | 95 |
| Oral Contraceptive | 5 | 80 |
Q & A
Q. What are the key physicochemical properties of (6α,9ξ,14ξ)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate, and how do they influence its handling in laboratory settings?
The compound is a white crystalline powder (C₂₄H₃₄O₄; MW 386.53 g/mol) with specific optical rotation +45° to +51° (1% dioxane solution) . It is practically insoluble in water but soluble in acetone and dioxane, and slightly soluble in ethanol and methanol . These properties necessitate the use of polar aprotic solvents for dissolution in experiments. Storage should prioritize airtight containers to prevent hygroscopic degradation, though explicit hygroscopicity data are not provided. Handling requires gloves and fume hoods due to its low water solubility, which complicates waste disposal and increases inhalation risks during weighing .
Q. How is (6α,9ξ,14ξ)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate synthesized, and what are the critical parameters to control during its preparation?
A one-step synthesis starting from 17-acetoxy-4-pregnene-3,20-dione via selective methylation at the 6α position has been reported . Key parameters include temperature control (20–25°C) to avoid over-methylation, stoichiometric precision of methylating agents, and reaction time optimization to minimize byproducts like 6β-methyl or 6-methylidene derivatives . Post-synthesis, purification via recrystallization in acetone or dioxane is critical to achieve pharmacopeial purity (97–103%) .
Q. What analytical techniques are recommended for confirming the identity and purity of this compound according to pharmacopeial standards?
Identity confirmation requires IR spectroscopy (KBr disc, 4000–400 cm⁻¹) to detect characteristic carbonyl (3,20-dione) and acetate ester (C=O stretch at ~1740 cm⁻¹) peaks . Purity assessment employs HPLC with UV detection (240 nm), using pharmacopeial mobile phases (e.g., acetonitrile/water gradients) to resolve impurities like 6-methylidene derivatives . Optical rotation measurements validate stereochemical integrity . Quantitation against certified reference standards (e.g., LGC Standards) ensures accuracy .
Advanced Research Questions
Q. What strategies are employed to resolve and quantify positional isomers or stereochemical variants during the synthesis of Medroxyprogesterone acetate derivatives?
Chiral chromatography (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases resolves 6α vs. 6β-methyl isomers . For positional isomers (e.g., 6-methylidene vs. 6,17-dimethyl derivatives), LC-MS/MS with collision-induced dissociation (CID) differentiates fragmentation patterns . Nuclear Overhauser Effect (NOE) NMR experiments can confirm stereochemistry at the 6α position by correlating proton spatial relationships .
Q. How can researchers differentiate between process-related impurities and degradation products in stability studies of this compound?
Accelerated stability studies (40°C/75% RH, 6 months) paired with LC-UV/MS identify degradation pathways. Process impurities like 6-methylidene-3,20-dioxopregn-4-en-17-yl acetate (EP Impurity E) are monitored via retention time matching against certified impurity standards . Degradation products (e.g., hydrolyzed 17-acetate to 17-hydroxy forms) are distinguished using forced degradation (acid/alkali hydrolysis) and mass spectral libraries . Kinetic modeling of degradation rates under varying pH/temperature conditions clarifies pathways .
Q. What in vitro models are appropriate for studying the receptor binding affinity and selectivity of synthetic progestins like this compound?
Competitive binding assays using human progesterone receptor (hPR)-transfected COS-7 cells quantify affinity (IC₅₀) relative to progesterone . Selectivity against glucocorticoid or androgen receptors is assessed via radioligand displacement (e.g., [³H]-dexamethasone for GR). For functional activity, reporter gene assays (e.g., PRE-luciferase in T47D cells) measure transcriptional activation . Metabolite interference is minimized by using hepatocyte-free systems or including CYP450 inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
